REACTION_CXSMILES
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[NH2:1][C:2]1[N:3]([CH3:12])[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[C:7]=1[NH2:8].[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([NH:8][C:7]1[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[N:3]([CH3:12])[C:2]=1[NH2:1])(=[O:15])[CH3:14]
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Name
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Quantity
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5.4 g
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Type
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reactant
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Smiles
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NC=1N(C(N(C(C1N)=O)C)=O)C
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The mixture was then cooled
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Type
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CUSTOM
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Details
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the crystalline matter which separated
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Type
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FILTRATION
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Details
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was filtered off
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Name
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|
Type
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product
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Smiles
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C(C)(=O)NC1=C(N(C(N(C1=O)C)=O)C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |